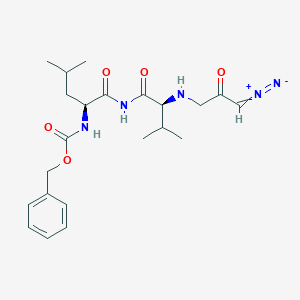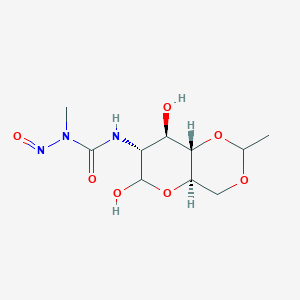
EG-Stz
Vue d'ensemble
Description
4,6-Ethylidene glucose streptozotocin: is a chemical compound that has garnered attention due to its unique properties and potential applications in scientific research. It is a derivative of streptozotocin, which is known for its use in inducing diabetes in experimental animal models. The compound is characterized by the presence of an ethylidene group attached to the glucose moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Ethylidene glucose streptozotocin involves the reaction of glucose with ethylidene derivatives under specific conditions. The process typically requires the use of catalysts and controlled temperatures to ensure the formation of the desired product. The reaction conditions may vary depending on the specific synthetic route employed, but common methods include the use of acid or base catalysts to facilitate the formation of the ethylidene linkage.
Industrial Production Methods: Industrial production of 4,6-Ethylidene glucose streptozotocin involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and techniques, such as chromatography and spectroscopy, is essential in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Ethylidene glucose streptozotocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the ethylidene and glucose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize 4,6-Ethylidene glucose streptozotocin under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product. Conditions such as temperature, solvent, and catalyst play a crucial role in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
4,6-Ethylidene glucose streptozotocin has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the development of new synthetic methodologies and chemical transformations.
Biology:
- Investigated for its potential protective effects against the cytotoxicity of streptozotocin in pancreatic beta cells .
- Studied for its interactions with glucose transporters in cell membranes .
Medicine:
- Explored for its potential use in diabetes research, particularly in the development of experimental models of diabetes .
- Investigated for its potential therapeutic applications in protecting pancreatic beta cells from damage.
Industry:
- Utilized in the production of specialized chemicals and pharmaceuticals.
- Employed in the development of new materials and compounds with unique properties.
Mécanisme D'action
The mechanism of action of 4,6-Ethylidene glucose streptozotocin involves its interaction with glucose transporters in cell membranes. The compound binds to the outer surface of these transporters, potentially inhibiting the uptake of glucose into cells . This interaction can protect pancreatic beta cells from the cytotoxic effects of streptozotocin by preventing its entry into the cells . Additionally, the compound may exert its effects through the alkylation of DNA, leading to the activation of poly ADP-ribosylation and subsequent depletion of cellular NAD+ and ATP .
Comparaison Avec Des Composés Similaires
Streptozotocin: A well-known compound used to induce diabetes in experimental models. It shares structural similarities with 4,6-Ethylidene glucose streptozotocin but lacks the ethylidene group.
Alloxan: Another compound used to induce diabetes in experimental models.
Uniqueness: 4,6-Ethylidene glucose streptozotocin is unique due to the presence of the ethylidene group, which imparts distinct chemical and biological properties. This modification enhances its potential protective effects against the cytotoxicity of streptozotocin and its interactions with glucose transporters . Additionally, the compound’s ability to inhibit glucose uptake and protect pancreatic beta cells makes it a valuable tool in diabetes research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWMQWTWUJBTJN-DOPJLLQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923726 | |
| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121230-21-5 | |
| Record name | 4,6-Ethylidene glucose streptozotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121230215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


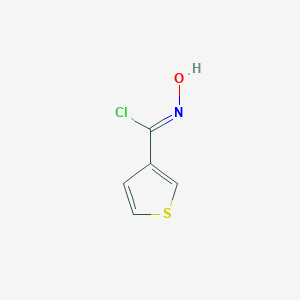

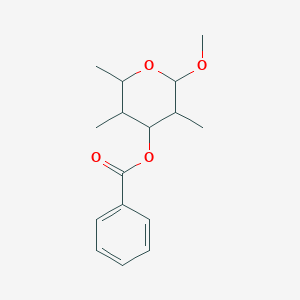

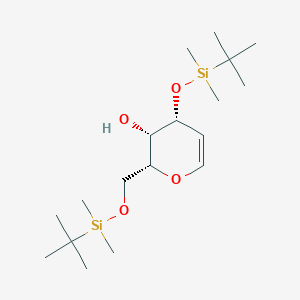
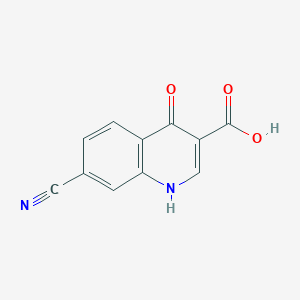


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
